molecular formula C7H14O4 B11952763 Ethyl 3-hydroxy-4-methoxybutanoate

Ethyl 3-hydroxy-4-methoxybutanoate

Katalognummer: B11952763
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: CZLSQAQSSBJZIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxy-4-methoxybutanoate is an organic compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methoxy group attached to a butanoate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-methoxybutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-hydroxy-4-methoxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-hydroxy-4-methoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-hydroxy-4-methoxybutanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-hydroxy-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-hydroxy-4-methoxybutanoic acid, which can further participate in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-hydroxybutanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Methyl 3-hydroxy-4-methoxybutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methoxybutanoate: Lacks the hydroxyl group, affecting its chemical behavior.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Eigenschaften

Molekularformel

C7H14O4

Molekulargewicht

162.18 g/mol

IUPAC-Name

ethyl 3-hydroxy-4-methoxybutanoate

InChI

InChI=1S/C7H14O4/c1-3-11-7(9)4-6(8)5-10-2/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

CZLSQAQSSBJZIR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(COC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.